REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.[N:13]#[C:14]Br>CO>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[N:12]=[C:14]1[NH2:13]
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Name
|
|
Quantity
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200 mg
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Type
|
reactant
|
Smiles
|
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
190.1 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was removed in vacuo
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Type
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STIRRING
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Details
|
the resulting solid was stirred with diethyl ether (40 ml) for 5 minutes
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Duration
|
5 min
|
Type
|
FILTRATION
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Details
|
The resulting hydrobromide salt of the title compound was filtered
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Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |